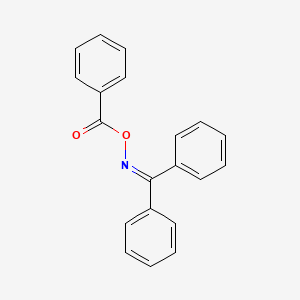

(Benzhydrylideneamino) benzoate

Description

Benzoate derivatives are aromatic compounds characterized by a benzene ring substituted with a carboxylate group or its ester analogs. These compounds are widely studied due to their diverse applications in industrial chemistry, biodegradation pathways, and pest control . For instance, methyl benzoate is a natural insecticide with high efficacy against pests like Plodia interpunctella , while benzoate itself serves as a model compound for understanding anaerobic degradation pathways of aromatic pollutants .

Properties

IUPAC Name |

(benzhydrylideneamino) benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15NO2/c22-20(18-14-8-3-9-15-18)23-21-19(16-10-4-1-5-11-16)17-12-6-2-7-13-17/h1-15H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXPFJOLFXDJQEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=NOC(=O)C2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10955254 | |

| Record name | {[(Diphenylmethylidene)amino]oxy}(phenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10955254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3362-33-2 | |

| Record name | NSC53392 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53392 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | {[(Diphenylmethylidene)amino]oxy}(phenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10955254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Benzhydrylideneamino) benzoate typically involves the condensation reaction between benzhydrylideneamine and benzoic acid or its derivatives. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride or thionyl chloride to facilitate the formation of the ester bond .

Industrial Production Methods: In industrial settings, the production of (Benzhydrylideneamino) benzoate can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: (Benzhydrylideneamino) benzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form benzoic acid and other oxidation products.

Reduction: Reduction reactions can convert the benzhydrylideneamino group to a benzhydrylamine group.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are commonly employed.

Major Products Formed:

Oxidation: Benzoic acid and other carboxylic acids.

Reduction: Benzhydrylamine derivatives.

Substitution: Various substituted aromatic compounds depending on the reagent used.

Scientific Research Applications

(Benzhydrylideneamino) benzoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

Industry: It is used in the manufacture of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of (Benzhydrylideneamino) benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparative Analysis of Benzoate Derivatives

Insecticidal Activity and Structure–Activity Relationships

Methyl benzoate (MB) has demonstrated superior fumigant toxicity compared to other benzoate esters and synthetic monoterpenes. Key findings include:

- LC₅₀ (Median Lethal Concentration): 0.1 µL/L air for adult P. interpunctella .

- LT₅₀ (Median Lethal Time): 3.8 hours at 0.1 µL/L air .

- 100% Mortality: Achieved at 0.01 µL/cm³ air after 24 hours in larger-scale assays .

A structure–activity relationship (SAR) study of 14 methyl benzoate analogs revealed that:

- Chain Length Matters: Ethyl benzoate (EB) and vinyl benzoate (VB) showed reduced toxicity compared to MB, indicating that shorter ester chains enhance volatility and efficacy .

- Branching Effects: Iso-butyl benzoate (iBB) exhibited lower activity than its linear counterpart (nBB), suggesting steric hindrance reduces interaction with biological targets .

Table 1: Insecticidal Activity of Benzoate Derivatives

| Compound | LC₅₀ (µL/L air) | LT₅₀ (hours) | Mortality at 24 Hours |

|---|---|---|---|

| Methyl benzoate (MB) | 0.1 | 3.8 | 100% at 0.01 µL/cm³ |

| Ethyl benzoate (EB) | Not reported | >24 | <50% at 0.1 µL/cm³ |

| Vinyl benzoate (VB) | Not reported | >24 | <50% at 0.1 µL/cm³ |

Biodegradation Pathways

Benzoate is a central compound in anaerobic degradation pathways, serving as a model for breaking down complex aromatics like lignin derivatives and pollutants (e.g., BTEX) . Key comparisons include:

- Degradation Efficiency: Benzoate is degraded to acetate, H₂, and formate by syntrophic bacteria in methanogenic environments, with degradation rates influenced by electron acceptor availability .

- Lignin-Derived Analogs: Vanillin and vanillic acid, unlike benzoate, require additional enzymatic steps for funneling into the β-ketoadipate pathway, making their degradation slower .

Table 2: Biodegradation Properties of Aromatic Compounds

| Compound | Degradation Pathway | Key Enzymes/Processes | Rate Limitations |

|---|---|---|---|

| Benzoate | Benzoyl-CoA pathway | Benzoate-CoA ligase, syntrophic bacteria | Electron acceptor availability |

| Vanillin | β-ketoadipate pathway | Vanillin dehydrogenase | Additional demethoxylation |

| Toluene | Anaerobic hydroxylation | Benzylsuccinate synthase | Substrate solubility |

Biological Activity

(Benzhydrylideneamino) benzoate is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

(Benzhydrylideneamino) benzoate is characterized by its unique structure, which includes a benzhydrylideneamino group attached to a benzoate moiety. This structure enables the compound to engage in various chemical reactions, enhancing its potential as a therapeutic agent.

The biological activity of (Benzhydrylideneamino) benzoate is primarily attributed to its ability to interact with specific molecular targets within biological systems. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Modulation : It can bind to specific receptors, influencing signaling pathways that regulate cellular processes.

Biological Activities

Research has indicated several potential biological activities for (Benzhydrylideneamino) benzoate:

- Antimicrobial Properties : Preliminary studies suggest that the compound exhibits antimicrobial activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

- Anticancer Effects : There is ongoing research into the compound's potential anticancer properties, with initial findings indicating it may inhibit tumor cell proliferation.

Case Studies and Research Findings

-

Antimicrobial Activity Assessment

- A study evaluated the antimicrobial efficacy of (Benzhydrylideneamino) benzoate against common pathogens. The Minimum Inhibitory Concentration (MIC) values were determined, showing promising results against Staphylococcus aureus and Escherichia coli.

Pathogen MIC (mg/L) Staphylococcus aureus 1.5 Escherichia coli 2.0 -

Anticancer Activity

- In vitro studies on cancer cell lines demonstrated that (Benzhydrylideneamino) benzoate significantly reduced cell viability in a dose-dependent manner. The compound was tested against various cancer types, including breast and lung cancer cells.

Cancer Cell Line IC50 (µM) MCF-7 (Breast Cancer) 10 A549 (Lung Cancer) 15 -

Mechanistic Insights

- Further investigations into the mechanism revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways, suggesting a potential role in cancer therapy.

Comparative Analysis with Related Compounds

To contextualize the biological activity of (Benzhydrylideneamino) benzoate, it is beneficial to compare it with structurally similar compounds:

| Compound | Biological Activity | Notable Uses |

|---|---|---|

| Benzyl Benzoate | Antimicrobial | Topical treatment for scabies |

| Benzonatate | Antitussive | Cough suppressant |

| (Benzhydrylideneamino) benzoate | Antimicrobial, Anticancer | Potential therapeutic agent |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.